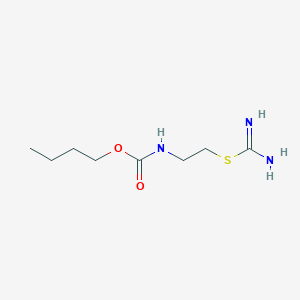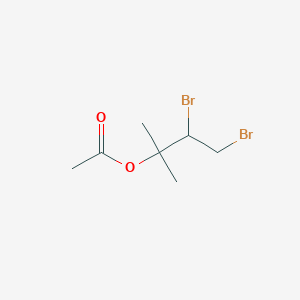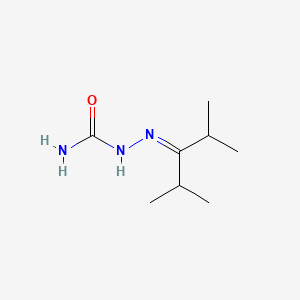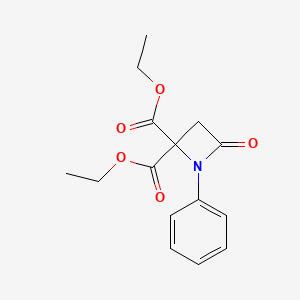
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate typically involves the reaction of diethyl malonate with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is carried out in an inert solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
科学研究应用
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction, it shares some structural similarities but differs in its reactivity and applications.
Diethyl phthalate: Another ester compound, but with different functional groups and applications, primarily used as a plasticizer.
Uniqueness
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is unique due to its azetidine ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in exploring new chemical reactions.
属性
CAS 编号 |
5634-63-9 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C15H17NO5/c1-3-20-13(18)15(14(19)21-4-2)10-12(17)16(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI 键 |
DWQIWEYDGGXBPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC(=O)N1C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


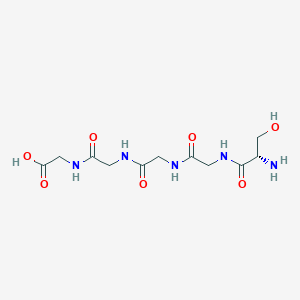

![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)
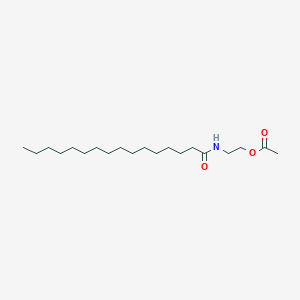
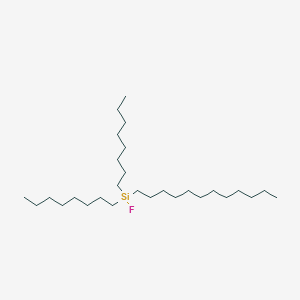
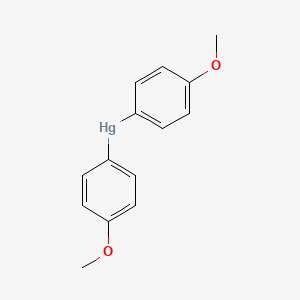
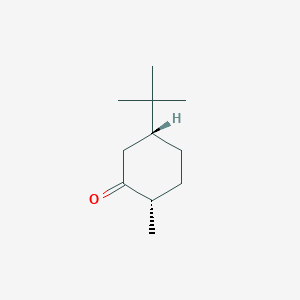

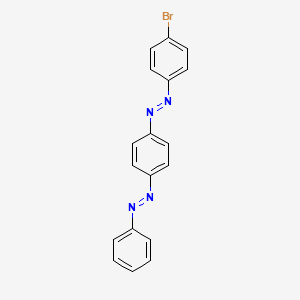
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

